molecular formula C18H17N5OS3 B15037865 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Cat. No.: B15037865
M. Wt: 415.6 g/mol
InChI Key: XZBBEYZZVCHRRH-DEDYPNTBSA-N
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Description

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with benzylsulfanyl groups and an acetohydrazide moiety linked to a pyridinyl ethylidene group. This structure combines sulfur-rich motifs (thiadiazole and sulfanyl groups) with a hydrazide-based Schiff base, making it a candidate for applications in medicinal chemistry, particularly in antimicrobial and antiviral research .

Properties

Molecular Formula

C18H17N5OS3

Molecular Weight

415.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C18H17N5OS3/c1-13(15-7-9-19-10-8-15)20-21-16(24)12-26-18-23-22-17(27-18)25-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,24)/b20-13+

InChI Key

XZBBEYZZVCHRRH-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC=NC=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.

    Formation of the Hydrazide Group: The hydrazide group is formed by reacting the thiadiazole intermediate with hydrazine hydrate.

    Condensation with Pyridine Aldehyde: The final step involves the condensation of the hydrazide intermediate with pyridine-4-carboxaldehyde to form the desired compound.

Chemical Reactions Analysis

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide group to an amine.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structural features. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Materials Science: The compound can be used as a building block in the synthesis of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its thiadiazole and pyridine moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

The compound is part of a broader family of 1,3,4-thiadiazole derivatives with sulfanyl and hydrazide substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthetic pathways, and biological activities.

Structural Modifications and Physicochemical Properties
Compound Core Heterocycle Substituent (R1) Substituent (R2) Key Features
Target Compound 1,3,4-Thiadiazole Benzylsulfanyl Pyridin-4-yl ethylidene Pyridine enhances H-bonding; benzylsulfanyl increases lipophilicity .
2-{[5-(4-Chlorobenzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(4-dimethylaminophenyl)methylene]acetohydrazide 1,3,4-Thiadiazole 4-Chlorobenzylsulfanyl 4-Dimethylaminophenyl methylene Chlorine improves metabolic stability; dimethylamino enhances solubility .
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(2-methylphenyl)methylene]acetohydrazide 1,3,4-Thiadiazole Benzylsulfanyl 2-Methylphenyl methylene Methyl group introduces steric hindrance, potentially reducing receptor binding .
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(pyridin-4-yl)ethylidene]acetohydrazide 1,2,4-Triazole 4-Methoxyphenyl, phenyl Pyridin-4-yl ethylidene Triazole core offers different π-stacking interactions; methoxy group modulates polarity .

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in ) : Enhance stability and lipophilicity but may reduce solubility.
  • Aromatic Substituents (e.g., pyridinyl vs. phenyl) : Pyridine derivatives exhibit stronger hydrogen-bonding interactions, improving target affinity .
  • Heterocycle Variation (thiadiazole vs. triazole) : Thiadiazoles are more electron-deficient, favoring charge-transfer interactions, while triazoles offer better metabolic resistance .

Comparison with Analogues :

  • Chlorobenzyl Derivative : Uses 4-chlorobenzyl mercaptan instead of benzyl mercaptan, requiring controlled conditions to avoid dehalogenation.
  • Triazole-Based Compound : Replaces thiadiazole with triazole via Huisgen cycloaddition, necessitating copper catalysis .

Trends :

  • Electron-Deficient Groups (e.g., Cl, NO₂): Improve antimicrobial potency by enhancing electrophilic interactions .
  • Planar Aromatic Systems (e.g., pyridine) : Facilitate intercalation into microbial DNA or enzyme active sites .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a novel derivative incorporating the thiadiazole moiety, which has been associated with a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and antileishmanial properties, supported by relevant studies and data.

Structure and Synthesis

The compound features a 1,3,4-thiadiazole scaffold known for its pharmacological significance. The synthesis typically involves the reaction of benzyl sulfanyl derivatives with hydrazones derived from pyridine compounds. This structural configuration enhances its lipophilicity and bioavailability due to the presence of sulfur atoms in the thiadiazole ring.

Biological Activity Overview

The biological activities attributed to compounds containing the 1,3,4-thiadiazole scaffold include:

  • Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : These compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Antileishmanial Activity : Some derivatives have demonstrated efficacy against Leishmania species.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Testing : The compound was evaluated against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated an IC50 value of 29 μM against HeLa cells, suggesting significant cytotoxicity .
  • Mechanism of Action : Thiadiazole derivatives may inhibit key enzymes involved in cancer progression, such as lipoxygenases .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented:

  • Activity Against Bacteria : Compounds with the thiadiazole scaffold have shown effectiveness against Escherichia coli and Staphylococcus aureus, with some derivatives outperforming standard antibiotics like gentamicin .
  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the thiadiazole ring can enhance antibacterial activity. For example, the introduction of various substituents has been shown to improve efficacy against specific bacterial strains .

Antileishmanial Activity

The antileishmanial properties of thiadiazole derivatives are gaining attention:

  • In Vitro Studies : Compounds have been tested for their activity against both promastigote and amastigote forms of Leishmania major. Notably, some derivatives exhibited IC50 values below 50 µM after 48 hours of incubation .
  • Pharmacological Significance : The presence of sulfur in the thiadiazole structure contributes to improved cell permeability and bioavailability, enhancing therapeutic potential against leishmaniasis .

Data Tables

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AnticancerHeLa29
AntimicrobialE. coli< 50
AntileishmanialL. major< 50

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